molecular formula C17H16N2O2 B2994145 N-(6,7,8,9-tetrahydro-5H-carbazol-3-yl)furan-2-carboxamide CAS No. 622793-36-6

N-(6,7,8,9-tetrahydro-5H-carbazol-3-yl)furan-2-carboxamide

Cat. No.: B2994145
CAS No.: 622793-36-6
M. Wt: 280.327
InChI Key: CONWFXWOGDRZKN-UHFFFAOYSA-N
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Description

N-(6,7,8,9-tetrahydro-5H-carbazol-3-yl)furan-2-carboxamide is a compound that belongs to the class of heterocyclic organic compounds

Preparation Methods

The synthesis of N-(6,7,8,9-tetrahydro-5H-carbazol-3-yl)furan-2-carboxamide typically involves the following steps:

    Formation of the Carbazole Core: The carbazole core can be synthesized through cyclization reactions involving appropriate precursors.

    Furan Ring Introduction: The furan ring is introduced via a coupling reaction with the carbazole core.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial production methods may involve optimizing these steps to increase yield and purity, using catalysts and specific reaction conditions to ensure efficient synthesis.

Chemical Reactions Analysis

N-(6,7,8,9-tetrahydro-5H-carbazol-3-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by others.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(6,7,8,9-tetrahydro-5H-carbazol-3-yl)furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6,7,8,9-tetrahydro-5H-carbazol-3-yl)furan-2-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to N-(6,7,8,9-tetrahydro-5H-carbazol-3-yl)furan-2-carboxamide include:

These compounds share structural similarities but differ in their functional groups and specific properties. This compound is unique due to its combination of a carbazole core with a furan ring and a carboxamide group, which may confer distinct biological and chemical properties.

Properties

IUPAC Name

N-(6,7,8,9-tetrahydro-5H-carbazol-3-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c20-17(16-6-3-9-21-16)18-11-7-8-15-13(10-11)12-4-1-2-5-14(12)19-15/h3,6-10,19H,1-2,4-5H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CONWFXWOGDRZKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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